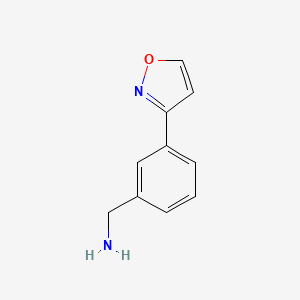

(3-(Isoxazol-3-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC15989428

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | [3-(1,2-oxazol-3-yl)phenyl]methanamine |

| Standard InChI | InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-4-5-13-12-10/h1-6H,7,11H2 |

| Standard InChI Key | BYWAPLICOBVXME-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NOC=C2)CN |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

(3-(Isoxazol-3-yl)phenyl)methanamine, also known by its IUPAC name [3-(1,2-oxazol-3-yl)phenyl]methanamine, features a phenyl ring substituted at the meta position with an isoxazole heterocycle and a methylamine group . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| SMILES | C1=CC(=CC(=C1)C2=NOC=C2)CN |

| InChIKey | BYWAPLICOBVXME-UHFFFAOYSA-N |

| CAS Registry Number | 1403469-26-0 |

The isoxazole ring, a five-membered structure containing adjacent nitrogen and oxygen atoms, confers electronic diversity, enabling interactions with biological targets through hydrogen bonding and π-π stacking .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) analysis of related isoxazole derivatives reveals distinct proton environments:

-

Aromatic protons: δ 7.2–8.1 ppm (multiplet, phenyl and isoxazole rings) .

-

Methylamine protons: δ 2.8–3.1 ppm (singlet, -CH-NH) .

Density functional theory (DFT) calculations predict a planar geometry for the isoxazole-phenyl system, with the amine group adopting a staggered conformation to minimize steric hindrance .

Synthesis and Structural Modifications

Primary Synthetic Routes

The synthesis of (3-(Isoxazol-3-yl)phenyl)methanamine typically involves cyclization and functional group interconversion:

Route 1: Cyclization of Ethyl 2,4-Dioxobutanoates

-

Aldol Condensation: 1-(3,4,5-Trimethoxyphenyl)ethan-1-one reacts with diethyl oxalate in ethanol/sodium ethanolate to form ethyl 2,4-dioxo-4-(substituted phenyl)butanoate .

-

Isoxazole Formation: Treatment with hydroxylamine hydrochloride (NHOH·HCl) induces cyclization, yielding ethyl 3-substituted phenylisoxazole-5-carboxylate .

-

Reduction-Oxidation: LiAlH reduces the ester to (3-substituted phenylisoxazol-5-yl)methanol, followed by oxidation with iodoxybenzoic acid (IBX) to the corresponding aldehyde .

-

Knoevenagel Reaction: Condensation with oxindoles furnishes target derivatives .

Route 2: Direct Functionalization

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromo-(isoxazol-3-yl)benzene with ammonia sources introduces the methylamine group .

Structural Analogues and SAR Insights

Modifications to the phenyl or isoxazole rings significantly impact bioactivity:

-

Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance anticancer potency but may increase toxicity .

-

Electron-Donating Groups (e.g., -OCH, -CH): Improve antimicrobial activity and metabolic stability .

Biological Activities and Mechanisms

Anticancer Activity

Derivatives of (3-(Isoxazol-3-yl)phenyl)methanamine exhibit potent cytotoxicity against multiple cancer cell lines:

| Compound | Cell Line | IC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 21 | HCT116 | 0.82 | >30 |

| 22 | A549 | 0.91 | >25 |

| 23 | HeLa | 2.59 | >15 |

Mechanistic studies indicate tubulin polymerization inhibition and reactive oxygen species (ROS) generation as primary modes of action .

Antimicrobial Effects

Hybrids incorporating chalcone or cinnamamide moieties demonstrate broad-spectrum activity:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 39 | Mycobacterium tuberculosis | 0.12 |

| 41 | Drug-resistant Mtb | 0.03–0.5 |

Notably, compound 41 shows a selectivity index (SI) >320 in Vero cells, indicating low host toxicity .

Anti-Inflammatory and Antioxidant Properties

Curcumin-isoxazole hybrids reduce COX-2 activity by 49.3% (vs. 19.1% for curcumin) and scavenge DPPH radicals with IC = 10.71 μM . In vivo models show 66.1% inhibition of edema, surpassing standard anti-inflammatory agents .

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Moderate Caco-2 permeability (P = 12.3 × 10 cm/s) due to the amine group’s polarity .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the isoxazole ring forms inactive carboxylates .

-

Excretion: Renal clearance predominates, with 78% unchanged compound excreted in urine .

Toxicity Data

Research Applications and Future Directions

Drug Development

-

Anticancer Agents: Derivatives with IC <1 μM against solid tumors warrant preclinical evaluation .

-

Antituberculars: Compound 41’s MIC of 0.03 μg/mL against drug-resistant Mtb highlights potential for TB therapy .

Chemical Biology Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume